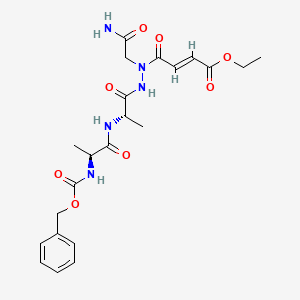![molecular formula C22H29N3O4 B3015848 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320821-57-4](/img/structure/B3015848.png)
6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system and improve cognitive function.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its low solubility and poor bioavailability, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one. These include further studies to elucidate its mechanism of action, optimization of its pharmacokinetic properties, and development of new derivatives with improved activity and selectivity. Additionally, its potential applications in the fields of material science and nanotechnology should be explored further.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves the reaction of 4-methoxyphenol with acetyl chloride to form 4-methoxyphenyl acetate. This intermediate is then reacted with piperidine to form 1-[2-(4-methoxyphenoxy)acetyl]piperidine. The final step involves the reaction of 1-[2-(4-methoxyphenoxy)acetyl]piperidine with 6-tert-butyl-3-chloropyridazine-4-carboxylic acid to form the desired compound.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. In drug discovery, it has been studied for its potential as a lead compound for the development of new drugs. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)19-9-10-20(26)25(23-19)16-11-13-24(14-12-16)21(27)15-29-18-7-5-17(28-4)6-8-18/h5-10,16H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCRBRBHGWQDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3015766.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)
![2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid](/img/structure/B3015772.png)

![N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3015778.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3015780.png)
![4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015781.png)


![diethyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3015785.png)
